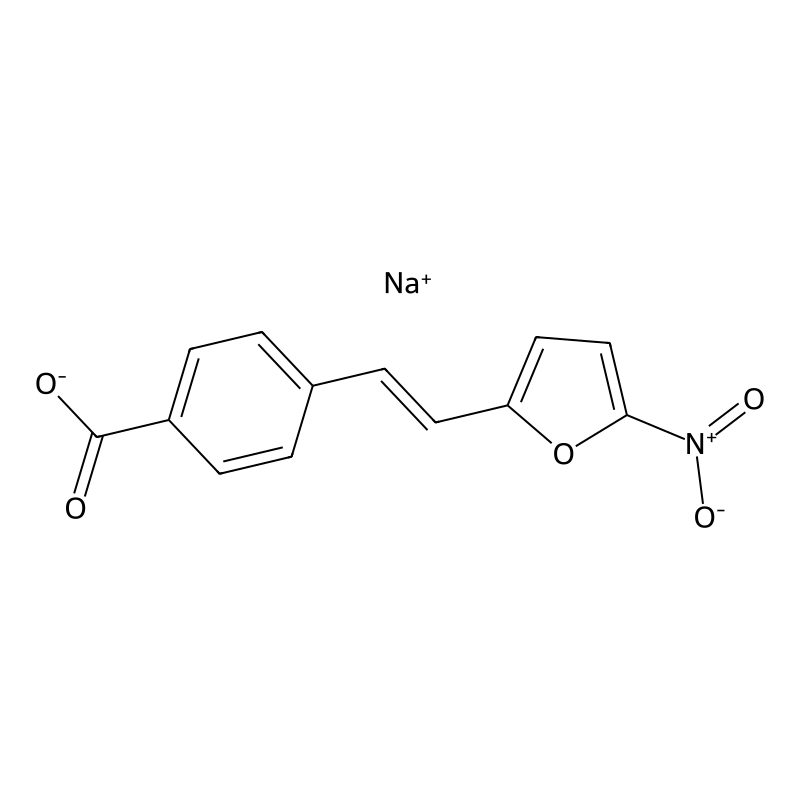

Sodium nifurstyrenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Properties:

Sodium nifurstyrenate is a synthetic nitrofuran derivative with broad-spectrum antibacterial activity. It acts by inhibiting bacterial protein synthesis and DNA replication []. Studies have demonstrated its effectiveness against various bacterial pathogens, including gram-positive and gram-negative bacteria, making it a valuable research tool for investigating bacterial infections and antimicrobial resistance [, ].

Aquaculture Research:

Sodium nifurstyrenate has been widely used in Japan for the prevention and treatment of bacterial infections in fish []. Research studies have explored its efficacy in treating bacterial diseases in various fish species, including salmonids, carp, and yellowtail []. These studies provide valuable insights into the application of sodium nifurstyrenate in aquaculture practices and its impact on fish health.

Metabolism and Environmental Impact:

Understanding the metabolism and environmental impact of sodium nifurstyrenate is crucial for responsible use. Research has investigated the metabolic pathways of sodium nifurstyrenate in fish and mammals, aiding in the assessment of its safety and potential environmental effects [, ]. These studies contribute to the development of sustainable aquaculture practices that minimize the environmental impact of veterinary antibiotics.

Sodium nifurstyrenate is a chemical compound with the molecular formula C₁₃H₈NNaO₅ and a molecular weight of 281.19 g/mol. It is primarily recognized for its role as an antibacterial agent, particularly in aquaculture, where it is used to combat bacterial infections in fish. The compound features a nitrofuran structure, which is significant for its biological activity and interaction with cellular components .

- Toxicity: NSA-Na exhibits toxicity in some mammals []. Long-term exposure has been linked to carcinogenicity []. Due to these concerns, its use in food animals is restricted or banned in many countries [].

- Flammability: Data not available.

- Reactivity: May decompose under high temperatures or strong light [].

Please Note:

- Information regarding specific chemical reactions, physical properties, and detailed mechanism of action is limited due to the focus of NSA-Na in veterinary medicine.

- Oxidation: Under specific conditions, sodium nifurstyrenate can be oxidized to form different oxidized derivatives.

- Reduction: The compound can undergo reduction, yielding various reduced products.

- Substitution: It can participate in substitution reactions, where its atoms are replaced by other atoms or functional groups. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Sodium nifurstyrenate exhibits significant antibacterial properties. It has been shown to inhibit the production of interleukin-2, a crucial cytokine in the immune response. The compound's mechanism of action may involve disruption of DNA synthesis in bacteria, potentially through the reduction of its nitro group to an active intermediate that interacts with bacterial DNA . Studies indicate that sodium nifurstyrenate effectively reduces viable bacterial counts, particularly against Vibrio species, which are common pathogens in aquaculture .

The synthesis of sodium nifurstyrenate typically involves the reaction of 4-(2-(5-nitro-2-furyl)vinyl)benzoic acid with sodium hydroxide. This process may require specific conditions such as temperature control and the presence of solvents to facilitate the reaction. Detailed procedural steps are often outlined in chemical synthesis literature but are not universally standardized .

Sodium nifurstyrenate has several applications:

- Aquaculture: Used extensively to prevent and treat bacterial infections in fish.

- Pharmaceutical Research: Investigated for potential therapeutic applications related to immune modulation.

- Chemical Research: Acts as a reagent in various chemical studies and reactions .

Research has shown that sodium nifurstyrenate interacts with various biomolecules, affecting cellular functions such as gene expression and metabolic pathways. Its interaction with bacterial enzymes and proteins is crucial for its antibacterial activity. Studies using high-performance liquid chromatography have been conducted to analyze its pharmacokinetics and interactions within biological systems, particularly in fish .

Sodium nifurstyrenate shares structural and functional similarities with several other nitrofuran compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Nitrofurantoin | Nitrofuran | Antibacterial agent | Broad-spectrum antibiotic for urinary tract infections |

| Furazolidone | Nitrofuran | Antimicrobial | Effective against protozoa and bacteria |

| Nifuroxazide | Nitrofuran | Antibacterial | Used primarily for gastrointestinal infections |

Sodium nifurstyrenate's unique feature lies in its specific application in aquaculture and its targeted action against Vibrio species, differentiating it from other nitrofuran derivatives that may have broader or different antibacterial spectra .

The antimicrobial efficacy of sodium nifurstyrenate arises from its ability to disrupt essential bacterial processes at the molecular level. As a nitrofuran derivative, its activity is predicated on the reduction of its nitro group within bacterial cells, leading to the formation of reactive intermediates that interact with diverse biomolecular targets. These interactions collectively result in the inhibition of bacterial growth and survival.

DNA Interaction Mechanisms

A primary mode of action for sodium nifurstyrenate is its interference with bacterial DNA synthesis and integrity. Upon entry into the bacterial cell, the nitro group of sodium nifurstyrenate undergoes enzymatic reduction, typically mediated by bacterial nitroreductases. This reduction yields highly reactive electrophilic intermediates capable of covalently binding to DNA bases, inducing strand breaks, and forming DNA adducts [2] [6]. Such modifications disrupt the normal processes of DNA replication and transcription, leading to lethal genetic damage and the cessation of bacterial proliferation.

Experimental studies on nitrofuran derivatives have demonstrated that these compounds can inhibit the incorporation of nucleotides into DNA, as evidenced by decreased radiolabeled nucleotide uptake in bacterial cultures exposed to nitrofurans [5]. Moreover, the formation of DNA-protein crosslinks and the induction of oxidative stress further contribute to the bactericidal effects of sodium nifurstyrenate. The following table summarizes key findings from in vitro studies on the DNA interaction mechanisms of nitrofuran compounds, including sodium nifurstyrenate:

| Experimental Condition | Observed Effect | Reference |

|---|---|---|

| Bacterial cultures treated with sodium nifurstyrenate | Inhibition of DNA synthesis, DNA strand breaks | [2] |

| Exposure to reduced intermediates | Covalent binding to DNA, formation of DNA adducts | [6] |

| Radiolabeled nucleotide incorporation assays | Decreased nucleotide uptake in treated cells | [5] |

These findings underscore the centrality of DNA damage in the antimicrobial action of sodium nifurstyrenate, positioning it as a potent inhibitor of bacterial genetic processes.

Bacterial Protein Synthesis Inhibition Pathways

Beyond its effects on DNA, sodium nifurstyrenate exerts significant inhibitory activity on bacterial protein synthesis. This inhibition is mediated through the interaction of its reactive intermediates with bacterial ribosomal components, particularly the ribosomal RNA and associated proteins [5] [6]. The binding of these intermediates to the ribosome impairs the initiation and elongation phases of translation, thereby preventing the synthesis of essential bacterial proteins.

Research utilizing in vitro translation systems has revealed that nitrofuran derivatives, including sodium nifurstyrenate, preferentially inhibit the synthesis of inducible enzymes by blocking the initiation of translation [5]. The inhibition is not readily reversible by increasing messenger RNA concentrations, suggesting a direct interaction with the translation machinery rather than with the RNA template itself. The following table presents data from studies examining the impact of nitrofuran compounds on protein synthesis:

| System Studied | Effect of Sodium Nifurstyrenate | Reference |

|---|---|---|

| In vitro bacterial translation systems | Inhibition of enzyme synthesis (e.g., galactokinase, tryptophanase) | [5] |

| Polysome-directed synthesis | Reduced protein output, impaired translation initiation | [5] [6] |

| Ribosome binding assays | Covalent modification of ribosomal proteins | [6] |

These data illustrate the capacity of sodium nifurstyrenate to disrupt bacterial protein synthesis at multiple levels, contributing to its broad-spectrum antimicrobial activity.

Cytokine Production Inhibition Mechanisms

While the primary targets of sodium nifurstyrenate are bacterial cells, there is emerging evidence that nitrofuran derivatives can modulate host immune responses, particularly through the inhibition of cytokine production [2] [6]. This immunomodulatory effect is hypothesized to arise from the compound’s interference with bacterial components that stimulate cytokine release, as well as potential direct effects on host immune cells.

Studies have indicated that nitrofuran compounds may suppress the production of pro-inflammatory cytokines by inhibiting bacterial factors that activate immune signaling pathways [6]. Additionally, the reduction in bacterial burden achieved by sodium nifurstyrenate treatment can lead to a concomitant decrease in the inflammatory response, further contributing to its therapeutic efficacy. The following table summarizes findings related to cytokine inhibition:

| Condition | Observed Cytokine Response | Reference |

|---|---|---|

| Bacterial infection with nitrofuran treatment | Decreased pro-inflammatory cytokine levels | [6] |

| Host immune cell exposure to nitrofuran intermediates | Suppressed cytokine gene expression | [2] [6] |

These observations suggest that sodium nifurstyrenate may offer ancillary benefits in reducing inflammation during bacterial infections, although further research is needed to fully elucidate these mechanisms.

Selective Toxicity Principles

The principle of selective toxicity is fundamental to the clinical utility of antimicrobial agents, dictating their ability to target pathogenic microorganisms while sparing host cells. Sodium nifurstyrenate exemplifies this principle through its selective activation within bacterial cells and its preferential targeting of bacterial biomolecules.

The selective toxicity of sodium nifurstyrenate is primarily attributable to the presence of bacterial nitroreductase enzymes, which are responsible for reducing the nitro group of the compound to its active, cytotoxic intermediates [6]. These enzymes are either absent or present at significantly lower levels in mammalian cells, thereby limiting the activation and subsequent toxicity of sodium nifurstyrenate in host tissues. Furthermore, the structural features of bacterial DNA and ribosomes confer increased susceptibility to the reactive intermediates generated by sodium nifurstyrenate, enhancing its specificity for bacterial targets.

Comparative studies have demonstrated that nitrofuran derivatives, including sodium nifurstyrenate, exhibit minimal toxicity toward mammalian cells at concentrations effective against bacteria [6]. The following table highlights key findings from research on the selective toxicity of sodium nifurstyrenate:

| Cell Type | Sensitivity to Sodium Nifurstyrenate | Reference |

|---|---|---|

| Bacterial cells (e.g., Escherichia coli, Staphylococcus aureus) | High sensitivity, pronounced growth inhibition | [6] |

| Mammalian cells (in vitro) | Low sensitivity, minimal cytotoxicity at therapeutic concentrations | [6] |

These data affirm the selective toxicity of sodium nifurstyrenate, supporting its use as an antimicrobial agent with a favorable therapeutic index.

Resistance Development Mechanisms

The emergence of bacterial resistance to antimicrobial agents represents a significant challenge in clinical and veterinary medicine. Understanding the mechanisms by which bacteria develop resistance to sodium nifurstyrenate is essential for optimizing its use and mitigating the risk of therapeutic failure.

Cross-Resistance with Other Nitrofurans

Cross-resistance refers to the phenomenon wherein resistance to one antimicrobial agent confers resistance to structurally or functionally related compounds. In the context of sodium nifurstyrenate, cross-resistance with other nitrofuran derivatives has been documented, primarily arising from shared mechanisms of action and activation [6].

Bacterial strains that develop resistance to nitrofuran compounds often exhibit mutations or downregulation of nitroreductase enzymes, thereby reducing the activation of the nitro group and diminishing the efficacy of all nitrofuran agents [6]. Additionally, the upregulation of efflux pumps and enhanced DNA repair mechanisms can contribute to cross-resistance. The following table presents findings related to cross-resistance among nitrofuran compounds:

| Bacterial Strain | Resistance Mechanism | Cross-Resistance Observed | Reference |

|---|---|---|---|

| Nitroreductase-deficient mutants | Impaired activation of nitrofuran compounds | High cross-resistance to sodium nifurstyrenate and related agents | [6] |

| Efflux pump overexpressing strains | Increased expulsion of nitrofuran compounds | Moderate cross-resistance | [6] |

These findings highlight the importance of monitoring for cross-resistance in clinical and veterinary settings where multiple nitrofuran agents may be employed.

Bacterial Adaptation Pathways

Bacterial adaptation to sodium nifurstyrenate involves a suite of genetic and biochemical changes that collectively reduce susceptibility to the compound. Key adaptation pathways include alterations in metabolic enzymes, increased expression of detoxification systems, and modifications to cellular targets [6].

One prominent adaptation mechanism is the mutation or loss of function in nitroreductase genes, which impairs the reduction of the nitro group and thereby prevents the formation of cytotoxic intermediates [6]. Additionally, bacteria may upregulate antioxidant defenses to counteract the oxidative stress induced by nitrofuran treatment. Enhanced DNA repair pathways can also mitigate the genotoxic effects of sodium nifurstyrenate, enabling bacterial survival in the presence of the compound.

The following table summarizes major bacterial adaptation pathways implicated in resistance to sodium nifurstyrenate:

| Adaptation Pathway | Mechanism | Impact on Resistance | Reference |

|---|---|---|---|

| Nitroreductase mutation/downregulation | Reduced activation of sodium nifurstyrenate | High-level resistance | [6] |

| Efflux pump upregulation | Increased removal of compound from cell | Moderate resistance | [6] |

| Antioxidant defense enhancement | Neutralization of reactive intermediates | Variable resistance | [6] |

| DNA repair pathway activation | Repair of DNA damage induced by compound | Low to moderate resistance | [6] |

These adaptation pathways underscore the dynamic nature of bacterial resistance and the need for ongoing surveillance and research to preserve the efficacy of sodium nifurstyrenate.

Metabolic Pathway Elucidation

The metabolic pathway of sodium nifurstyrenate has been extensively characterized through studies involving various animal species and tissue preparations. The elucidation of these pathways has revealed complex biotransformation mechanisms that differ significantly between anaerobic and aerobic conditions [1].

Anaerobic Metabolic Transformations

Under anaerobic conditions, sodium nifurstyrenate undergoes reductive metabolism through specific enzymatic systems. The primary anaerobic transformation involves the reduction of the nitro moiety of the compound, leading to the formation of multiple metabolites. When sodium nifurstyrenate is anaerobically incubated with liver cytosol preparations in the presence of 2-hydroxypyrimidine, three major metabolites are produced: 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene (cyano-pentadienone), 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentene (cyano-pentenone), and 1-(p-carboxyphenyl)-5-cyano-3-pentanone (cyano-pentanone) [1].

The anaerobic reduction mechanism involves the sequential reduction of the nitrofuran ring system, with the nitro group serving as the primary site of initial electron transfer. This reduction process is mediated by cytosolic reductases that utilize 2-hydroxypyrimidine as a cofactor. The anaerobic transformation pathway demonstrates species-specific variations in metabolite formation patterns, with some species showing complete metabolic conversion while others exhibit selective metabolite production [1].

Aerobic Metabolic Transformations

Under aerobic conditions, sodium nifurstyrenate metabolism involves additional oxidative processes that complement the reductive pathways. The aerobic transformation pathway is characterized by the further metabolism of the primary anaerobic metabolites through NADPH-dependent enzymatic systems. When cyano-pentenone and cyano-pentanone are aerobically incubated with liver preparations and NADPH, they undergo reduction to form 1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene (cyano-pentenol) and 1-(p-carboxyphenyl)-5-cyano-3-pentanol (cyano-pentanol), respectively [1].

The aerobic metabolic pathway involves the activation of NADPH-dependent double bond reductases and other oxidoreductases that catalyze the reduction of the carbonyl groups in the primary metabolites. This process represents a secondary metabolic transformation that occurs subsequent to the initial anaerobic reduction of the parent compound [1].

Cytosolic Metabolism Research

The cytosolic metabolism of sodium nifurstyrenate has been investigated using liver preparations from three distinct species: rabbits, rats, and sea bream. These studies have revealed significant species-specific differences in metabolic capabilities and enzyme expression patterns.

Rabbit Liver Cytosol Studies

Rabbit liver cytosol demonstrates the most comprehensive metabolic capability for sodium nifurstyrenate biotransformation. When sodium nifurstyrenate is anaerobically incubated with rabbit liver cytosol and 2-hydroxypyrimidine, all three primary metabolites are formed: cyano-pentadienone, cyano-pentenone, and cyano-pentanone. Additionally, under aerobic conditions with NADPH, rabbit liver cytosol can further metabolize cyano-pentenone to cyano-pentenol and cyano-pentanone to cyano-pentanol [1].

The rabbit liver cytosol system exhibits high metabolic activity for both anaerobic and aerobic transformations, making it a valuable model for studying the complete metabolic pathway of sodium nifurstyrenate. The presence of multiple enzyme systems in rabbit liver cytosol enables the sequential biotransformation of the parent compound through all identified metabolic intermediates [1].

Rat Liver Cytosol Research

Rat liver cytosol shows a more limited metabolic profile compared to rabbit liver cytosol. When sodium nifurstyrenate is anaerobically incubated with rat liver cytosol and 2-hydroxypyrimidine, only cyano-pentadienone and cyano-pentanone are formed. Notably, cyano-pentenone is not detectable in rat liver cytosol incubations, indicating the absence or low activity of the specific enzyme systems required for its formation [1].

This species-specific difference in metabolite formation patterns suggests that rat liver cytosol lacks certain enzymatic activities present in rabbit liver cytosol. The inability to form cyano-pentenone may be due to differences in enzyme expression levels or the presence of alternative metabolic pathways that prevent the accumulation of this intermediate [1].

Sea Bream Liver Cytosol Investigations

Sea bream liver cytosol exhibits a unique metabolic profile that differs significantly from both rabbit and rat liver cytosol systems. When sodium nifurstyrenate is anaerobically incubated with sea bream liver cytosol and NADPH, cyano-pentenone, cyano-pentanone, and cyano-pentenol are formed, but cyano-pentadienone is not observed. This pattern suggests that sea bream liver cytosol utilizes a different metabolic pathway that bypasses the formation of cyano-pentadienone [1].

The sea bream liver cytosol system demonstrates the unique capability of utilizing NADPH under anaerobic conditions, which contrasts with the rabbit and rat systems that primarily use 2-hydroxypyrimidine as the cofactor for anaerobic metabolism. Additionally, cyano-pentanone is further metabolized to cyano-pentanol by sea bream liver preparation with NADPH under aerobic conditions [1].

Metabolite Formation and Identification

The identification and characterization of sodium nifurstyrenate metabolites has been achieved through comprehensive analytical studies employing various chromatographic and spectroscopic techniques. These investigations have revealed the formation of six distinct metabolites, each with specific structural characteristics and formation pathways.

Cyano-Pentadienone Formation Pathway

The formation of 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene (cyano-pentadienone) represents the primary anaerobic metabolic transformation of sodium nifurstyrenate. This metabolite is formed through the reductive cleavage of the nitrofuran ring system, followed by the rearrangement of the resulting intermediate to form the conjugated diene structure [1].

Cyano-pentadienone formation is observed in both rabbit and rat liver cytosol preparations under anaerobic conditions with 2-hydroxypyrimidine as the cofactor. The formation mechanism involves the initial reduction of the nitro group, followed by ring opening and subsequent rearrangement to form the characteristic pentadienone structure. The metabolite is characterized by its conjugated double bond system and the presence of both cyano and carbonyl functional groups [1].

Cyano-Pentanone Metabolic Research

The formation of 1-(p-carboxyphenyl)-5-cyano-3-pentanone (cyano-pentanone) occurs through multiple metabolic pathways depending on the species and incubation conditions. This metabolite is formed in all three species studied (rabbit, rat, and sea bream) under anaerobic conditions, making it the most consistently produced metabolite across different biological systems [1].

The cyano-pentanone formation pathway involves the complete reduction of the double bond system present in the intermediate metabolites. Under aerobic conditions with NADPH, cyano-pentanone serves as a substrate for further reduction to form cyano-pentanol. The metabolite is characterized by its saturated carbon chain and the presence of both cyano and ketone functional groups [1].

Cyano-Pentanol Biotransformation Studies

The formation of 1-(p-carboxyphenyl)-5-cyano-3-pentanol (cyano-pentanol) represents the terminal step in the reductive metabolism of sodium nifurstyrenate. This metabolite is formed through the NADPH-dependent reduction of cyano-pentanone under aerobic conditions. The biotransformation is catalyzed by cytosolic reductases that utilize NADPH as the electron donor [1].

Cyano-pentanol formation is observed in both rabbit and sea bream liver cytosol preparations, with the reaction requiring aerobic conditions and NADPH. The metabolite represents the most reduced form of the metabolic intermediates and is characterized by the presence of a hydroxyl group in place of the carbonyl group found in cyano-pentanone [1].

Acetamidofuran Formation Mechanisms

The formation of beta-(acetamido-2-furyl)-p-carboxystyrene (acetamidofuran) occurs through in vivo metabolic processes that differ from the in vitro cytosolic transformations. This metabolite has been identified in the urine of rabbits following oral administration of sodium nifurstyrenate, indicating that it is formed through alternative metabolic pathways that operate in the intact animal [1].

The acetamidofuran formation mechanism involves the modification of the furan ring system through acetylation reactions, possibly mediated by N-acetyltransferases or related enzymes. This metabolite represents a conjugation reaction that may serve as a detoxification mechanism for the parent compound or its primary metabolites [1].

NADPH-Dependent Metabolic Processes

The NADPH-dependent metabolic processes play a crucial role in the biotransformation of sodium nifurstyrenate and its metabolites. These processes involve multiple enzyme systems that utilize NADPH as the primary electron donor for reductive reactions.

The NADPH-dependent reduction of cyano-pentenone to cyano-pentenol and cyano-pentanone to cyano-pentanol represents the primary aerobic metabolic pathway for sodium nifurstyrenate metabolites. These reactions are catalyzed by cytosolic reductases that exhibit high specificity for NADPH over NADH [1].

In sea bream liver cytosol, NADPH-linked enzymes demonstrate unique capabilities for the anaerobic conversion of sodium nifurstyrenate. Both microsomal and cytosolic NADPH-linked enzymes are involved in the biotransformation process, with the cytosolic system showing higher activity for the formation of cyano-pentenone and cyano-pentanone [2].

The NADPH-dependent double bond reductase activity has been identified as a key component of the metabolic pathway. This enzyme system is responsible for the reduction of the double bonds present in the intermediate metabolites, leading to the formation of the saturated derivatives [2].

Data Tables

Table 1: Metabolite Formation Patterns in Different Species

| Species | Anaerobic Metabolites | Aerobic Metabolites | Cofactor Requirements |

|---|---|---|---|

| Rabbit liver cytosol | cyano-pentadienone, cyano-pentenone, cyano-pentanone | cyano-pentenol, cyano-pentanol | 2-hydroxypyrimidine (anaerobic), NADPH (aerobic) |

| Rat liver cytosol | cyano-pentadienone, cyano-pentanone | Not determined | 2-hydroxypyrimidine (anaerobic) |

| Sea bream liver cytosol | cyano-pentenone, cyano-pentanone, cyano-pentenol | cyano-pentanol | NADPH (anaerobic and aerobic) |

Table 2: Metabolite Identification and Characteristics

| Metabolite | Full Chemical Name | Abbreviation | Formation Pathway | Detection Method |

|---|---|---|---|---|

| 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene | cyano-pentadienone | Anaerobic reduction | Chromatographic isolation | |

| 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentene | cyano-pentenone | Anaerobic reduction | Chromatographic isolation | |

| 1-(p-carboxyphenyl)-5-cyano-3-pentanone | cyano-pentanone | Anaerobic reduction | Chromatographic isolation | |

| 1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene | cyano-pentenol | Aerobic reduction from cyano-pentenone | Chromatographic isolation | |

| 1-(p-carboxyphenyl)-5-cyano-3-pentanol | cyano-pentanol | Aerobic reduction from cyano-pentanone | Chromatographic isolation | |

| beta-(acetamido-2-furyl)-p-carboxystyrene | acetamidofuran | In vivo metabolism | Urinary metabolite identification |

Table 3: NADPH-Dependent Enzymatic Processes

| Process | Substrate | Product | Enzyme System | Cellular Location |

|---|---|---|---|---|

| Cyano-pentenone reduction | cyano-pentenone | cyano-pentenol | NADPH-dependent reductase | Cytosol |

| Cyano-pentanone reduction | cyano-pentanone | cyano-pentanol | NADPH-dependent reductase | Cytosol |

| Sea bream conversion | sodium nifurstyrenate | cyano-pentenone, cyano-pentanone | NADPH-linked enzymes | Microsomal and cytosolic |

| Double bond reduction | Various cyano-compounds | Reduced derivatives | NADPH-dependent double bond reductase | Cytosol |

Related CAS

Dates

Determination of sodium nifurstyrenate and nitrovin residues in edible food by

liquid chromatography-tandem mass spectrometry after ultrasound-assisted

extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Dec

15;878(32):3415-20. doi: 10.1016/j.jchromb.2010.10.028. Epub 2010 Oct 30. PubMed

PMID: 21081291.

2: Tatsumi K, Kitamura S, Kato M, Hiraoka K. Metabolism of sodium nifurstyrenate,

a veterinary antimicrobial nitrofuran, in animals and fish. Drug Metab Dispos.

1992 Mar-Apr;20(2):226-33. PubMed PMID: 1352214.

3: Kishima M, Hashimoto K, Minato H. Sensitivites in vitro to antimicrobial drugs

of bovine mycoplasmas isolated from respiratory and genital tracts. Natl Inst

Anim Health Q (Tokyo). 1978 Spring;18(1):18-26. PubMed PMID: 652043.

4: Horie M, Saito K, Hoshino Y, Nose N, Nakazawa H, Yamane Y. Simultaneous

determination of residual synthetic antibacterials in fish by high-performance

liquid chromatography. J Chromatogr. 1991 Feb 1;538(2):484-91. PubMed PMID:

2016391.